molecular formula C12H11ClFN B14877313 1-(2-chloro-1-(4-fluorophenyl)ethyl)-1H-pyrrole

1-(2-chloro-1-(4-fluorophenyl)ethyl)-1H-pyrrole

Cat. No.: B14877313
M. Wt: 223.67 g/mol
InChI Key: CWHNIVXVMCFYKK-UHFFFAOYSA-N
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Description

1-(2-chloro-1-(4-fluorophenyl)ethyl)-1H-pyrrole is an organic compound that features a pyrrole ring substituted with a 2-chloro-1-(4-fluorophenyl)ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chloro-1-(4-fluorophenyl)ethyl)-1H-pyrrole typically involves the reaction of 2-chloro-1-(4-fluorophenyl)ethanol with pyrrole under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction. The reaction mixture is often heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(2-chloro-1-(4-fluorophenyl)ethyl)-1H-pyrrole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(2-chloro-1-(4-fluorophenyl)ethyl)-1H-pyrrole has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.

    Industry: Used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-chloro-1-(4-fluorophenyl)ethyl)-1H-pyrrole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-1-(4-fluorophenyl)ethanol
  • 1-(2-chloro-4-fluorophenyl)ethanone
  • 2-chloro-1-(4-fluorophenyl)ethan-1-ol

Uniqueness

1-(2-chloro-1-(4-fluorophenyl)ethyl)-1H-pyrrole is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, as well as the pyrrole moiety. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

Molecular Formula

C12H11ClFN

Molecular Weight

223.67 g/mol

IUPAC Name

1-[2-chloro-1-(4-fluorophenyl)ethyl]pyrrole

InChI

InChI=1S/C12H11ClFN/c13-9-12(15-7-1-2-8-15)10-3-5-11(14)6-4-10/h1-8,12H,9H2

InChI Key

CWHNIVXVMCFYKK-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)C(CCl)C2=CC=C(C=C2)F

Origin of Product

United States

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